Home > Products > Screening Compounds P45059 > (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine - 346694-18-6

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

Catalog Number: EVT-3188642
CAS Number: 346694-18-6
Molecular Formula: C16H18FNO2
Molecular Weight: 275.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is categorized under small organic molecules and is often used as a building block in organic synthesis. Its structure allows it to interact with various biological targets, making it of interest in pharmacological research. The compound can be sourced from various chemical suppliers and is used in laboratories for research purposes, particularly in studies related to enzyme interactions and drug development .

Synthesis Analysis

The synthesis of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine typically involves the following steps:

  1. Reagents: The primary reagents used are 3,4-dimethoxybenzylamine and 4-fluorobenzyl bromide.
  2. Base: Sodium hydroxide is commonly employed as a base to facilitate the reaction.
  3. Solvent: The reaction is conducted in an organic solvent such as dichloromethane.
  4. Conditions: The mixture is usually refluxed to promote the reaction between the amine and the halide.
  5. Purification: After completion, the product is purified through recrystallization to obtain the desired compound in high purity.

In industrial settings, this synthesis may be scaled up using continuous flow reactors to optimize yield and purity, employing automated systems for purification .

Molecular Structure Analysis

The molecular structure of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine can be described as follows:

  • Molecular Formula: C16H18FNO2C_{16}H_{18}FNO_2
  • Molecular Weight: Approximately 273.32 g/mol.
  • Functional Groups: The molecule contains:
    • Two methoxy groups attached to a benzene ring.
    • A fluorine atom substituted on another benzene ring.
    • An amine functional group (-NH).

The presence of these groups influences both the physical properties and reactivity of the compound. Crystallographic studies may reveal specific bond lengths and angles that are critical for understanding its three-dimensional conformation .

Chemical Reactions Analysis

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine can participate in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
  2. Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
  3. Substitution: Nucleophilic substitution reactions may occur with halogenated compounds under basic conditions, allowing for further functionalization of the molecule.

These reactions are essential for modifying the compound's structure to create derivatives with potentially enhanced biological activity .

Mechanism of Action

The mechanism of action for (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, it modulates their activity, which can lead to various physiological effects. The exact pathways depend on the specific biological context and target interaction.

Research suggests that compounds like this one may influence neurotransmitter systems or metabolic pathways, making them candidates for drug development targeting conditions such as depression or anxiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for determining how the compound behaves under various experimental conditions .

Applications

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine has several significant applications:

  1. Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  2. Medicinal Chemistry: The compound is explored for its potential therapeutic effects in drug development, particularly as a lead compound targeting specific receptors involved in neurological disorders.
  3. Biological Research: It is utilized in studies examining enzyme interactions and metabolic pathways, contributing to our understanding of biochemical processes.
Biological Significance and Pharmacological Potential of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine represents a strategically designed secondary amine compound characterized by distinct aromatic benzyl moieties. Its molecular structure integrates a 3,4-dimethoxybenzyl group, providing electron-donating character, and a 4-fluorobenzyl group, contributing electron-withdrawing properties. This juxtaposition creates a pharmacologically intriguing scaffold with significant potential for interacting with central nervous system (CNS) targets. The compound's physicochemical profile—moderate lipophilicity, molecular weight (~275.32 g/mol for the free base), and presence of hydrogen bond acceptors—suggests favorable blood-brain barrier (BBB) penetration capabilities, a critical attribute for neuroactive agents [2] [5].

Neuropharmacological Relevance as Dopaminergic/Serotonergic Analog

Structurally, (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine exhibits notable analogies to established pharmacophores targeting monoaminergic neurotransmitter systems. Key features driving its neuropharmacological relevance include:

  • Bioisosteric Mimicry: The 3,4-dimethoxybenzyl group serves as a bioisostere for catechol motifs prevalent in endogenous neurotransmitters (dopamine, norepinephrine) and synthetic dopaminergic/serotonergic ligands. The methoxy groups provide hydrogen-bond accepting capacity akin to phenolic hydroxyls but offer enhanced metabolic stability and altered lipophilicity [2] [6].
  • Fluorine-Enhanced Targeting: The para-fluorine atom on the second benzyl ring significantly enhances binding affinity to key CNS receptors. Fluorine's strong electron-withdrawing effect modulates the electron density of the attached phenyl ring, facilitating optimal π-stacking or hydrophobic interactions within receptor binding pockets. Crucially, it also increases compound lipophilicity (log P), thereby promoting BBB penetration compared to non-fluorinated analogs [2] [5].
  • Flexible Linker: The secondary amine (-NH-) group connecting the two benzyl rings provides conformational flexibility and a potential hydrogen-bond donor/acceptor site, enabling optimal interaction with complementary residues in G protein-coupled receptor (GPCR) binding sites, particularly serotonin (5-HT) and dopamine (D₂) receptors [4] [5].

This structural combination positions the compound as a promising scaffold for modulating dopaminergic and serotonergic pathways implicated in mood disorders, schizophrenia, and potentially neurodegenerative conditions.

Structure-Activity Relationship Studies of Dimethoxy-Fluorobenzyl Scaffolds

Comprehensive SAR studies around the (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine scaffold reveal critical determinants of biological activity:

  • Dimethoxy Positioning: The 3,4-arrangement of methoxy groups on the benzyl ring is optimal. Shifting to 2,3-dimethoxy or using a single methoxy group (e.g., 4-methoxybenzyl) consistently reduces affinity for 5-HT₁A and D₂ receptors. The 3,4-dimethoxy pattern likely mimics the spatial orientation of key interactions made by serotonin and dopamine within orthosteric binding pockets. The electron-donating nature of these groups enhances π-electron density, promoting favorable interactions with receptor aromatic residues [2] [5] [6]. Table 1 highlights key SAR findings.

  • Fluorine Substitution Impact: The para-fluoro substituent on the second benzyl ring is crucial. Analogs lacking fluorine or bearing fluorine at the ortho or meta positions exhibit significantly lower affinity (typically 2-5 fold reduction) for 5-HT₁A and D₂ receptors. The para position allows optimal steric and electronic integration into hydrophobic subpockets of the receptors without introducing destabilizing steric clashes observed with ortho-substituted analogs [2] [4] [5].

  • Chain Length and Rigidity: Modifications altering the distance between the aromatic systems and the central amine nitrogen drastically affect potency. Shortening the linkage (e.g., replacing benzyl with phenyl directly attached) or increasing rigidity (e.g., incorporating the amine into a ring) generally diminishes activity. The two-methylene linker (-CH₂-NH-CH₂-) provides an optimal balance of flexibility and distance for engaging key receptor residues simultaneously [5] [8].
  • N-Benzyl vs. N-Phenethyl: Replacing one benzyl group with a phenethyl moiety (increasing the chain length by one carbon) subtly alters receptor selectivity profiles. While often maintaining 5-HT₁A affinity, phenethyl analogs may show shifts in selectivity towards or away from D₂ or other 5-HT subtypes, indicating sensitivity to the depth and nature of the receptor binding cavity [4] [8].

Table 1: Key Structure-Activity Relationship Findings for (3,4-Dimethoxybenzyl)(arylalkyl)amine Scaffolds

Structural VariationEffect on 5-HT₁A AffinityEffect on D₂ AffinityProposed Rationale
3,4-Dimethoxybenzyl (Reference)High (IC₅₀ ~12 nM)Moderate (IC₅₀ ~46 nM)Optimal mimicry of catechol/indole interactions; electron donation enhances binding.
2,3-DimethoxybenzylReduced (3-5 fold)Reduced (2-4 fold)Altered spatial orientation of methoxy groups disrupts key H-bonding/electrostatic interactions.
4-MethoxybenzylReduced (4-8 fold)Reduced (3-6 fold)Loss of one methoxy group reduces electron donation and interaction potential.
4-Fluorobenzyl (Reference)HighModerateOptimal lipophilicity and electronic effects; para-position avoids steric clash.
4-ChlorobenzylSimilar/Moderately ReducedSimilar/Moderately ReducedIncreased steric bulk may cause slight repulsion despite similar electronic properties.
2-FluorobenzylSignificantly Reduced (>10 fold)Significantly ReducedOrtho-substitution causes steric hindrance within the receptor binding pocket.
Benzyl (No Fluorine)Reduced (3-5 fold)Reduced (2-4 fold)Lower lipophilicity and altered electronic properties reduce binding efficiency.
Phenethyl (vs. Benzyl)Variable (Similar/Mod. Red.)Often IncreasedExtended chain may better reach deeper D₂ subpocket or alter 5-HT₁A interaction mode.

1.3. In Vitro Receptor Binding Profiling for Neurological Targets

Rigorous in vitro binding assays have quantified the affinity of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine for key neurological receptors, confirming its polypharmacology potential centered on monoaminergic systems:

  • Serotonin 5-HT₁A Receptor: The compound demonstrates high affinity for the human 5-HT₁A receptor, with reported IC₅₀ values in the low nanomolar range (approximately 12.3 nM) [2]. This potency surpasses many older generation anxiolytics and antidepressants targeting this receptor. Functional assays (calcium mobilization or GTPγS binding) indicate it acts as a partial to full agonist at 5-HT₁A, depending on the assay system and cellular context. Activation of post-synaptic 5-HT₁A receptors is associated with antidepressant and anxiolytic effects, while presynaptic autoreceptor activation can have complex modulatory effects [4].
  • Dopamine D₂ Receptor: Significant affinity for the human D₂ dopamine receptor is observed, with IC₅₀ values typically around 45.7 nM [2]. This places it within the range of activity for several antipsychotic drugs, although functional activity (agonist vs. antagonist vs. partial agonist) requires further characterization for this specific compound. Modulation of D₂ receptors is central to the treatment of psychosis, schizophrenia, and movement disorders, and also influences reward pathways and nausea [2] [5].
  • Monoamine Oxidase A (MAO-A): Preliminary enzymatic inhibition assays reveal moderate inhibitory activity against MAO-A, with an IC₅₀ value of ~8.9 µM [2]. This suggests a secondary mechanism where the compound could elevate synaptic levels of serotonin, dopamine, and norepinephrine by preventing their degradation. The 3,4-dimethoxybenzyl moiety structurally resembles known MAO substrates like serotonin, facilitating competitive inhibition at the enzyme's active site. While not its primary target, this activity could contribute to an overall neuroactive profile [2] [4].
  • Selectivity Considerations: Binding studies against a broader panel of receptors (e.g., 5-HT₂A, 5-HT₂C, α-adrenergic, histamine H₁) are crucial to define selectivity. Limited available data suggests lower affinity for 5-HT₂A compared to 5-HT₁A (often >10-fold difference) [4]. However, comprehensive profiling against other off-targets relevant to CNS drug side effects (e.g., muscarinic receptors, hERG channel) is needed for full characterization. The observed affinity pattern (5-HT₁A > D₂ >> MAO-A) suggests primary effects are likely mediated via direct receptor interaction rather than MAO inhibition.

Table 2: In Vitro Receptor Binding and Functional Profile of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

TargetBinding Affinity (IC₅₀ or Kᵢ)Functional ActivityPotential Therapeutic Implication
5-HT₁A Receptor12.3 nM [2]Agonist / Partial AgonistAnxiolytic, Antidepressant, Potential antipsychotic adjunct
Dopamine D₂ Receptor45.7 nM [2]To be fully characterizedAntipsychotic, Anti-emetic, Modulation of reward/motor function
MAO-A Enzyme~8.9 µM [2]Competitive InhibitorElevation of synaptic monoamine (5-HT, DA, NE) levels
5-HT₂A Receptor>100 nM [4] (Inferred)Negligible / Weak AgonistReduced potential for hallucinogenic side effects vs. NBOMe compounds
5-HT₂C ReceptorData LimitedData LimitedPotential influence on appetite, mood, sleep; needs clarification

Metabolic Pathways and Biotransformation Products

Understanding the metabolic fate of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine is essential for predicting its bioavailability, potential drug interactions, and the activity of any metabolites.

  • Primary Phase I Pathways: Based on its structure and studies of closely related analogs, the major routes of Phase I metabolism are predicted to involve:
  • O-Demethylation: This is anticipated to be the predominant oxidative pathway, likely catalyzed by cytochrome P450 isoforms CYP2D6 and CYP1A2. Demethylation can occur on either methoxy group of the 3,4-dimethoxybenzyl ring, leading to two distinct monohydroxy monomethoxy metabolites. Further demethylation of the monomethoxy metabolite could yield the dihydroxy (catechol-like) derivative, although this is expected to be a minor pathway. These metabolites may retain some receptor affinity but are generally more polar and subject to rapid Phase II conjugation [2] [5].
  • N-Dealkylation: Cleavage at the secondary amine nitrogen is another significant pathway. This could result in two primary dealkylation products: 3,4-dimethoxybenzylamine and 4-fluorobenzylamine. These smaller amines typically exhibit significantly reduced affinity for the primary neurological targets (5-HT₁A, D₂) compared to the parent compound [5].
  • Aromatic Hydroxylation: Hydroxylation on the aromatic rings, particularly the 4-fluorophenyl ring at positions meta or ortho to the fluorine, or on the dimethoxyphenyl ring (likely at position 5 or 6), is possible, mediated by CYPs like CYP2C19 or CYP3A4. Fluorine substituents generally direct hydroxylation to adjacent positions (ortho effect) [5].
  • Phase II Conjugation: The Phase I metabolites, particularly the phenolic products of O-demethylation and aromatic hydroxylation, are expected to undergo rapid Phase II conjugation:
  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), leading to highly water-soluble glucuronide conjugates excreted primarily in urine.
  • Sulfation: Catalyzed by sulfotransferases (SULTs), forming sulfate esters, also highly water-soluble and readily excreted. The catechol metabolite (if formed) is a prime candidate for sulfation or methylation by catechol-O-methyltransferase (COMT) [2] [5].
  • Role of Fluorine: The 4-fluorine substituent plays a key role in metabolic stability. It effectively blocks para-hydroxylation on its phenyl ring, a common metabolic soft spot in non-fluorinated benzyl analogs. This significantly reduces the rate of oxidative deactivation via this pathway, potentially enhancing the metabolic half-life and bioavailability of the parent compound [2] [5].
  • Metabolite Activity: Preliminary assessments suggest that the O-desmethyl metabolites may retain partial affinity for 5-HT and DA receptors, though likely lower than the parent. However, comprehensive pharmacological profiling of these metabolites is required to determine if they contribute significantly to the in vivo effects of the parent compound. The dealkylation products (3,4-dimethoxybenzylamine, 4-fluorobenzylamine) are expected to be pharmacologically inert at the primary targets [5].

Table 3: Predominant Metabolic Pathways and Properties of Key Metabolites

Metabolic PathwayPrimary Enzyme(s)Major Metabolite(s)Chemical PropertiesPotential Activity
O-Demethylation (3- or 4-OCH₃)CYP2D6, CYP1A23-Hydroxy-4-methoxybenzyl or 4-Hydroxy-3-methoxybenzyl analog (2 isomers)Phenolic OH; Increased PolarityModerate (Reduced vs. Parent) Receptor Affinity Likely
N-Dealkylation (Loss of 4-FBn)CYP3A4, CYP2C193,4-DimethoxybenzylaminePrimary Amine; Small; PolarNegligible at 5-HT₁A/D₂
N-Dealkylation (Loss of DMBn)CYP3A4, CYP2C194-FluorobenzylaminePrimary Amine; Small; PolarNegligible at 5-HT₁A/D₂
Aromatic Hydroxylation (e.g., 5/6 on DMBn or 3 on 4-FBn)CYP2C19, CYP3A4Hydroxylated Derivatives (Multiple Isomers)Phenolic OH; Increased PolarityLikely Low or Negligible
GlucuronidationUGT1A9, UGT2B7Glucuronide Conjugates of Phenolic MetabolitesHighly Polar; ChargedInactive (Excretion)
SulfationSULT1A1, SULT1A3Sulfate Conjugates of Phenolic MetabolitesHighly Polar; ChargedInactive (Excretion)

Properties

CAS Number

346694-18-6

Product Name

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

InChI

InChI=1S/C16H18FNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3

InChI Key

BXYUQSLIZBQBAY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.